Omeprazole-d3
Beschreibung
Strategies for Deuterium (B1214612) Labeling of Omeprazole (B731)
The most common strategy for producing Omeprazole-d3 (B1163416) is to label the methoxy (B1213986) group on the benzimidazole (B57391) ring. clearsynth.comsigmaaldrich.comlgcstandards.com This results in 6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. clearsynth.com Another reported variant involves deuteration at positions 4, 5, and 7 of the benzimidazole ring. caymanchem.comcdnisotopes.com
Site-specific deuteration is achieved by using a deuterated reagent at a key step in the synthesis. For the common methoxy-d3 variant, this involves the use of a deuterated methylating agent to introduce the trideuteriomethoxy group onto the benzimidazole precursor. This ensures that the deuterium atoms are located specifically at the desired position.
The synthesis of this compound generally follows the established synthetic routes for Omeprazole, with the modification of introducing a deuterated precursor. A common pathway involves the coupling of a substituted pyridine (B92270) component with a substituted benzimidazole component, followed by oxidation. google.com Specifically, the sulfide (B99878) precursor, Pyrmetazole-d3, can be synthesized and subsequently oxidized to form this compound. whiterose.ac.uk
Key precursors for the synthesis of this compound include deuterated starting materials. For the methoxy-d3 variant, a crucial reagent is methanol-d3 (B56482) or a similar deuterated methyl source. Other precursors would include the appropriate pyridine and benzimidazole moieties. For instance, 5-methoxy-2-[((4-nitro-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H benzimidazole could be a precursor, which is then subjected to reactions with deuterated reagents. google.com The synthesis of the sulfide intermediate, Omeprazole sulfide-d3, is a key step before the final oxidation to this compound. glpbio.comcaymanchem.comlgcstandards.com
Applications of Stable Isotope Labeled Compounds in Life Sciences Research
Spectroscopic Characterization of this compound
To confirm the successful synthesis and isotopic purity of this compound, several spectroscopic techniques are employed.
¹H NMR spectroscopy is a primary tool to confirm the incorporation of deuterium. The absence or significant reduction of the proton signal corresponding to the methoxy group on the benzimidazole ring confirms successful deuteration. researchgate.net For example, a certificate of analysis for Omeprazole-(5-methoxy-d3) indicates an isotopic purity of ≥99.0% as determined by ¹H-NMR. sigmaaldrich.com
Mass spectrometry (MS) is essential for confirming the molecular weight and isotopic distribution of this compound. clearsynth.comnih.govsigmaaldrich.comlgcstandards.comgoogle.comlgcstandards.comnih.gov The mass spectrum of this compound will show a molecular ion peak shifted by +3 mass units compared to unlabeled Omeprazole, corresponding to the three deuterium atoms. sigmaaldrich.com For instance, the molecular weight of this compound is approximately 348.43 g/mol , whereas the unlabeled version is around 345.4 g/mol . clearsynth.comlgcstandards.com LC-MS/MS analysis can further provide fragmentation patterns that confirm the structure and location of the deuterium label. nih.gov Certificates of analysis often report high isotopic purity, such as 99.5% (with d0 at 0.11%) or ≥99% deuterated forms (d1-d3) with ≤1% d0. caymanchem.comlgcstandards.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Chemical Name | 6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-Benzimidazole clearsynth.com |
| CAS Number | 922731-01-9 clearsynth.comsigmaaldrich.com |
| Molecular Formula | C₁₇H₁₆D₃N₃O₃S clearsynth.com |
Table 2: Spectroscopic Data for this compound
| Technique | Observation | Reference |
|---|---|---|
| ¹H NMR | Confirms deuterium incorporation. | |
| Mass Spectrometry | M+3 mass shift compared to unlabeled Omeprazole. | sigmaaldrich.com |
| LC-MS Precursor m/z | 349.142 [M+H]⁺ | nih.gov |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919273 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922731-01-9 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 922731-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Characterization of Omeprazole D3
Spectroscopic Characterization of Omeprazole-d3 (B1163416)
Mass Spectrometry for Isotopic Purity and Identity Confirmation
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the identity and isotopic purity of this compound. Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry provide accurate mass measurements, which can verify the elemental composition and successful incorporation of the deuterium (B1214612) atoms. nih.gov
For this compound (C₁₇H₁₆D₃N₃O₃S), the expected accurate mass for the protonated molecule [M+H]⁺ is 349.15. esschemco.com HRMS analysis confirms this by showing a peak at this mass-to-charge ratio (m/z), distinguishing it from the unlabeled omeprazole (B731) which appears at m/z 346.1. esschemco.comnih.gov This high mass accuracy is essential for metabolite identification studies, where this compound is co-administered with omeprazole to distinguish drug-related metabolites from endogenous interferences. nih.govresearchgate.net Certificates of analysis for this compound often report an isotopic purity of 99% atom D or greater, a value confirmed by these sensitive techniques. esschemco.comlgcstandards.com
Selected Reaction Monitoring (SRM) Transitions for this compound
In quantitative bioanalysis using tandem mass spectrometry (MS/MS), Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the method of choice for its high sensitivity and selectivity. d-nb.info For this compound, specific precursor-to-product ion transitions are monitored. The protonated molecule [M+H]⁺ is selected as the precursor ion, which is then fragmented in the collision cell to produce characteristic product ions.
The most commonly reported SRM transition for this compound involves the precursor ion at m/z 349.1 or 349.2 and a major product ion at m/z 198.0 , 197.9 , or 198.14 . d-nb.infonih.govwjpps.com The selection of this transition allows for highly specific quantification of this compound, even in complex biological matrices, by filtering out other molecules.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Omeprazole | 346.18 | 198.13 | Positive | nih.gov |
| This compound | 349.17 | 198.14 | Positive | nih.gov |
| Omeprazole | 346 | 198 | Positive | d-nb.info |
| This compound | 349 | 197.9 | Positive | d-nb.info |
| Omeprazole | 346.1 | 198.3 | Positive | wjpps.com |
| This compound | 349.20 | 198.0 | Positive | wjpps.com |
Analytical Method Development and Validation for this compound
As a widely used internal standard, robust and validated analytical methods are essential for ensuring the accuracy of studies quantifying omeprazole.
Chromatographic Techniques for Separation and Quantification
Chromatography is used to separate this compound and its unlabeled counterpart from other compounds in a sample before detection by mass spectrometry. This separation is crucial for reducing matrix effects and improving analytical accuracy. nih.gov
LC-MS/MS is the gold standard for the quantification of omeprazole in biological fluids, with this compound serving as the internal standard. semanticscholar.orgresearchgate.net These methods are valued for their sensitivity, specificity, and ability to handle complex matrices like plasma. wjpps.com
Typical methods employ reverse-phase chromatography. A common column choice is a C18 column, such as a Phenomenex® Kinetex XB-C18 or a Waters X-Bridge C18. nih.govwjpps.com The mobile phase often consists of a mixture of an aqueous component (like water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (typically acetonitrile). nih.govwjpps.com Gradient or isocratic elution is used to separate the analytes. nih.govresearchgate.net For example, one validated method used an isocratic mobile phase of 5mM ammonium formate (pH 9.2) and acetonitrile (B52724) (65:35 v/v) on an X-Bridge C18 column. wjpps.com Another study utilized a gradient program with 0.1% formic acid in both water and acetonitrile for pharmacokinetic analysis. nih.gov
Ultra-Performance Liquid Chromatography (UPLC), a type of high-performance liquid chromatography, utilizes columns with smaller particle sizes to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. aquaenergyexpo.com UPLC-MS/MS methods are frequently developed for high-throughput analysis, such as in drug-drug interaction studies or the analysis of pharmaceutical cocktails. nexelis.com
A validated UPLC-MS/MS method for a panel of drugs including omeprazole used a Waters BEH C18 column. nexelis.com Due to the instability of omeprazole at acidic pH, the sample processing required maintaining a pH of 8-9 or higher to prevent analyte loss. nexelis.com The high resolving power of UPLC is particularly beneficial in separating the analyte and its deuterated internal standard from potential interferences, ensuring accurate quantification. aquaenergyexpo.com
While LC-MS/MS is used for quantification in biological samples, High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the chemical purity of the this compound raw material. lgcstandards.comesschemco.com These methods determine the percentage of the main compound relative to any impurities.
Certificates of analysis for this compound often specify a purity of greater than 95% or 98% as determined by HPLC. lgcstandards.comesschemco.com A typical purity assessment might involve using a C18 column with a mobile phase gradient and UV detection. For instance, one analysis reported a purity of 98.1% for this compound with a retention time of approximately 7.45-7.47 minutes. esschemco.com
| Parameter | Value | Reference |
|---|---|---|
| Purity Result | 98.1% | esschemco.com |
| Retention Time | ~7.46 minutes | esschemco.com |
| Specified Purity | >95% | lgcstandards.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Role of this compound as an Internal Standard in Bioanalytical Assays
This compound is extensively used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of omeprazole and its active enantiomer, esomeprazole (B1671258), in complex biological matrices like plasma and brain tissue. caymanchem.comwjpps.comnih.govresearchgate.net In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variations that can occur during sample preparation, injection, and ionization. nih.gov
The ideal internal standard has physicochemical properties nearly identical to the analyte of interest. nih.gov Because this compound is structurally identical to omeprazole, differing only in the mass of the isotopes, it co-elutes with omeprazole during chromatographic separation and exhibits similar behavior during sample extraction and ionization in the mass spectrometer. nih.gov This co-elution and similar behavior allow it to effectively compensate for matrix effects—the suppression or enhancement of the analyte signal by other components in the biological sample—thereby significantly improving the accuracy and precision of the measurement. nih.gov
Research studies have successfully employed this compound for pharmacokinetic analyses and bioequivalence studies of omeprazole and esomeprazole. wjpps.comnih.gov For example, it has been used to quantify esomeprazole in human plasma to support bioequivalence studies. wjpps.comresearchgate.net Furthermore, in metabolic research, the co-administration of omeprazole and this compound has been a powerful technique to identify and trace drug-related metabolites in plasma and brain tissue, as the consistent 3-Dalton mass difference between the unlabeled drug and its deuterated counterpart allows for the confident identification of metabolite pairs. nih.govresearchgate.net
Quality Control (QC) and Method Validation
The use of this compound as an internal standard is a critical component of the quality control and validation of bioanalytical methods. Regulatory guidelines, such as those from the FDA, emphasize the importance of a well-characterized and reliable internal standard for regulated bioanalysis. nih.gov
Method validation ensures that the analytical procedure is accurate, precise, and reproducible for its intended purpose. When using this compound, validation protocols assess several key parameters:
Specificity and Selectivity: The method must be able to differentiate the analyte and the internal standard from other endogenous components in the matrix. ijpsr.com
Linearity: The response of the analyte, normalized to the internal standard, must be linear over the expected concentration range in study samples. nih.gov
Accuracy and Precision: The method's accuracy (closeness to the true value) and precision (reproducibility) are evaluated using quality control (QC) samples at multiple concentration levels. wjpps.comnih.gov Studies using this compound have reported high accuracy (e.g., 97.9% to 100.7%) and precision (e.g., intra- and inter-day precision within 1.6% to 2.3%). wjpps.com
Recovery and Matrix Effect: The efficiency of the extraction process for both the analyte and this compound is assessed, along with the influence of the biological matrix on the analytical signal. ijpsr.com The goal is to demonstrate that this compound effectively tracks and corrects for any variability. nih.gov
Stability: The stability of both omeprazole and this compound is tested under various conditions that mimic sample handling and storage, such as freeze-thaw cycles and bench-top stability. wjpps.com
A crucial aspect of quality control is ensuring the purity of the this compound standard itself. The presence of unlabeled omeprazole as an impurity in the internal standard can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ). wuxiapptec.com Therefore, the contribution of the internal standard solution to the analyte signal must be checked and confirmed to be below a specified threshold (e.g., ≤ 20% of the LLOQ response). wuxiapptec.com
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | nih.gov |
| Precision | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) | nih.gov |
| Linearity (Correlation Coefficient) | r² ≥ 0.99 | wjpps.com |
| IS Contribution to Analyte Signal | ≤ 20% of LLOQ response | wuxiapptec.com |
| Analyte Contribution to IS Signal | ≤ 5% of IS response | wuxiapptec.com |
Metabolism and Biotransformation Studies of Omeprazole Using Omeprazole D3
In Vivo Metabolic Profiling Using Stable Isotope Tracers
Stable isotope tracers like Omeprazole-d3 (B1163416) are instrumental in conducting in vivo metabolic profiling. By introducing a compound with a known mass difference, researchers can readily distinguish drug-derived metabolites from endogenous molecules within a biological matrix. nih.gov This approach is particularly beneficial for identifying novel metabolites that may not be predicted by conventional metabolic pathways. nih.govmdpi.com
Concomitant Administration of Omeprazole (B731) and this compound in Animal Models.mdpi.comcaymanchem.comresearchgate.net
A key methodology in these studies involves the simultaneous administration of both unlabeled omeprazole and its deuterated analog, this compound, to animal models. nih.govresearchgate.net This co-administration strategy, often in a 1:1 ratio, facilitates the identification of metabolites by creating a unique isotopic pattern in mass spectrometry analysis. nih.govresearchgate.net
The primary advantage of using this compound is the ability to identify metabolites based on the specific mass difference of 3 daltons between the deuterated and non-deuterated forms. nih.gov Any detected molecule showing this characteristic mass shift is flagged as a potential metabolite of omeprazole. This technique has been successfully employed to uncover a range of metabolites in vivo. In one such study, a total of seventeen metabolites of omeprazole were identified in both brain and plasma samples from mice. nih.govresearchgate.net
The metabolic fate of omeprazole can be influenced by the route of administration. Studies have explored how different delivery methods, such as intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.), affect the resulting metabolite profiles in both plasma and brain tissue. nih.govresearchgate.net The findings indicate that the types and quantities of metabolites observed can vary depending on how the drug is introduced into the system. nih.govresearchgate.net This highlights the importance of considering the administration route when evaluating the metabolism of a drug.
Identification of Novel Metabolites by Mass Difference
Metabolite Identification in Biological Matrices (e.g., Plasma, Brain).mdpi.comcaymanchem.comresearchgate.net
The application of this compound has been crucial in identifying metabolites in various biological matrices, most notably in plasma and the brain. nih.govnih.gov The complexity of these matrices, especially the brain with its numerous endogenous compounds, makes the clear distinction offered by stable isotope labeling particularly valuable. nih.govresearchgate.net
Omeprazole sulfone is a known metabolite of omeprazole, formed primarily by the action of the CYP3A4 enzyme. caymanchem.comjnmjournal.orgdrugbank.com Through the use of this compound, the corresponding deuterated metabolite, Omeprazole Sulfone (methoxy-d3), can be accurately identified and quantified. medchemexpress.com This specific metabolite has been observed in various in vivo studies and serves as an important marker for a particular metabolic pathway of omeprazole. mdpi.comscispace.com
Another major metabolite of omeprazole is 5-hydroxyomeprazole, which is primarily produced through the action of the CYP2C19 enzyme. nih.govacs.org The use of this compound allows for the clear identification of its deuterated counterpart, 5-Hydroxythis compound. medchemexpress.com This has been instrumental in studies investigating the pharmacokinetics and metabolic pathways of omeprazole in various biological fluids. capes.gov.brresearchgate.net
Identified Omeprazole Metabolites
| Metabolite Name | Deuterated Form | Key Enzyme Involved | Biological Matrix |
| Omeprazole Sulfone | Omeprazole Sulfone (methoxy-d3) | CYP3A4 caymanchem.comjnmjournal.orgdrugbank.com | Plasma, Brain nih.govresearchgate.net |
| 5-Hydroxyomeprazole | 5-Hydroxythis compound | CYP2C19 nih.govacs.org | Plasma, Brain nih.govresearchgate.net |
Other Deuterated Metabolites
The use of stable isotope-labeled this compound, administered concomitantly with the unlabeled drug, has proven highly effective in the identification of drug-derived metabolites. nih.gov This method allows researchers to distinguish drug-related compounds from endogenous materials, which is particularly useful in complex matrices like brain tissue. nih.gov In one such study using an isotope ratio-monitoring liquid chromatography-mass spectrometric method in mice, a total of seventeen metabolites of omeprazole were identified in the brain and plasma. researchgate.net The profiles of these metabolites were found to differ based on the route of administration (oral, intravenous, or intraperitoneal). researchgate.net
Beyond its use as a tool for discovery, specific deuterated metabolites are also available as standards for research. These include Omeprazole sulfone-d3 and 5-Hydroxy this compound. medchemexpress.comcaymanchem.com Omeprazole sulfone-d3 is the deuterium-labeled version of omeprazole sulfone, a major metabolite formed by CYP3A4. caymanchem.commedchemexpress.com Similarly, 5-Hydroxy this compound corresponds to the deuterated form of 5-hydroxyomeprazole, a principal metabolite generated by CYP2C19. medchemexpress.com These labeled compounds are critical for the precise quantification of omeprazole's metabolites during pharmacokinetic and drug metabolism studies.
Cytochrome P450 (CYP) Enzyme-Mediated Metabolism
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com The biotransformation is mainly dependent on two key isoforms: CYP2C19 and, to a lesser degree, CYP3A4. nih.govdrugbank.comresearchgate.net These enzymes convert omeprazole into inactive metabolites, which are then eliminated from the body. nih.govdrugbank.com The primary metabolites identified in plasma are 5-hydroxyomeprazole and omeprazole sulfone. drugbank.compharmgkb.orgmdpi.com The genetic polymorphism of the CYP2C19 enzyme leads to significant variations in omeprazole's pharmacokinetics among individuals, categorizing them into poor, intermediate, normal (extensive), rapid, and ultrarapid metabolizers. nih.govresearchgate.net
Role of CYP2C19 in Omeprazole Metabolism
CYP2C19 is the principal enzyme responsible for the metabolism of omeprazole. nih.gov Its primary role is the 5-hydroxylation of the benzimidazole (B57391) ring of omeprazole to form the major metabolite, 5-hydroxyomeprazole. nih.govacs.org The activity of CYP2C19 is genetically determined, and individuals with reduced enzyme function (poor metabolizers) exhibit significantly higher plasma concentrations of omeprazole compared to those with normal function (extensive metabolizers). nih.gov Conversely, ultrarapid metabolizers may experience subtherapeutic exposure to the drug. nih.gov
CYP2C19 demonstrates notable stereoselectivity, favoring the 5-hydroxylation of the R-enantiomer of omeprazole. acs.orgnih.gov For the S-enantiomer (esomeprazole), CYP2C19 is also involved in its metabolism, but it primarily catalyzes the formation of 5-O-desmethylomeprazole rather than hydroxylation. pharmgkb.orgnih.gov Studies using cDNA-expressed enzymes predict that CYP2C19 is responsible for approximately 87% of the total intrinsic clearance of R-omeprazole, compared to 40% for S-omeprazole. nih.gov
Role of CYP3A4 in Omeprazole Metabolism
CYP3A4 represents the other significant pathway for omeprazole metabolism, although it is generally considered secondary to CYP2C19. researchgate.netacs.orgnih.gov This enzyme is exclusively responsible for the sulfoxidation of omeprazole, converting it to omeprazole sulfone. caymanchem.comacs.orgnih.govmedchemexpress.com The sulfoxidation pathway catalyzed by CYP3A4 becomes the predominant metabolic route in individuals who are poor metabolizers of CYP2C19. nih.gov
Like CYP2C19, CYP3A4 also exhibits stereoselectivity. It preferentially mediates the sulfoxidation of the S-enantiomer of omeprazole. acs.orgnih.govdoi.org The intrinsic clearance for the formation of omeprazole sulfone is approximately ten times higher for S-omeprazole than for R-omeprazole. nih.gov This selective metabolism by CYP3A4 contributes significantly to the different pharmacokinetic profiles of the two enantiomers. nih.gov
Stereoselective Metabolism of Omeprazole Enantiomers
Omeprazole is a chiral compound, existing as two enantiomers, R-omeprazole and S-omeprazole (esomeprazole). pharmgkb.org Its metabolism is highly stereoselective, with both CYP2C19 and CYP3A4 showing distinct preferences for each enantiomer. acs.orgnih.govdoi.org This differential metabolism is the primary reason for the pharmacokinetic differences observed between the enantiomers. mdpi.com The total intrinsic clearance of R-omeprazole is about three times higher than that of S-omeprazole, which results in the greater metabolic stability and higher plasma concentrations of esomeprazole (B1671258). acs.orgnih.gov
| Enantiomer | Primary Metabolic Pathway | Primary Enzyme | Major Metabolite |
|---|---|---|---|
| R-Omeprazole | 5-Hydroxylation | CYP2C19 | 5-hydroxy-R-omeprazole |
| S-Omeprazole (Esomeprazole) | Sulfoxidation | CYP3A4 | Omeprazole Sulfone |
| S-Omeprazole (Esomeprazole) | 5-O-Demethylation | CYP2C19 | 5-O-desmethylomeprazole |
The hydroxylation of omeprazole enantiomers is a key stereoselective process primarily mediated by CYP2C19. acs.org This enzyme preferentially hydroxylates R-omeprazole to form 5-hydroxy-R-omeprazole. acs.orgunil.ch While S-omeprazole can also be hydroxylated to S-5-hydroxyomeprazole by CYP2C19, this pathway is significantly slower. nih.govunil.ch In fact, hydroxylation of (R)-omeprazole is mediated by both CYP2C19 and CYP3A4, whereas (S)-omeprazole hydroxylation is handled exclusively by CYP2C19. unil.chresearchgate.net
Another important CYP2C19-mediated pathway for S-omeprazole is 5-O-demethylation, which produces 5-O-desmethylomeprazole. mdpi.comacs.orgnih.gov Studies in human liver microsomes have shown that the intrinsic clearance (CLint) for the formation of the hydroxy metabolite from S-omeprazole is ten-fold lower than that from R-omeprazole. nih.gov
The formation of omeprazole sulfone through sulfoxidation is catalyzed exclusively by CYP3A4. acs.orgnih.govnih.gov This metabolic pathway shows a strong preference for the S-enantiomer of omeprazole. acs.orgdoi.org Research indicates that the intrinsic clearance for sulfone formation by CYP3A4 is ten times higher for S-omeprazole compared to R-omeprazole. nih.gov This preferential sulfoxidation of the S-enantiomer is a major contributor to its distinct metabolic profile and disposition in the body. nih.gov In individuals with low or absent CYP2C19 activity, this CYP3A4-mediated sulfoxidation becomes the main pathway for omeprazole clearance. nih.goviu.edu
| Parameter | S-Omeprazole | R-Omeprazole | Reference |
|---|---|---|---|
| Total CLint of all metabolites (µl/min/mg protein) | 14.6 | 42.5 | nih.gov |
| Relative CLint for Hydroxy Metabolite Formation | 10-fold lower than R-enantiomer | - | nih.gov |
| Relative CLint for Sulfone Metabolite Formation | Higher than R-enantiomer | - | nih.gov |
| Relative CLint for 5-O-desmethyl Metabolite Formation | Higher than R-enantiomer | - | nih.gov |
| Relative CLint for Sulfone Formation by CYP3A4 | 10-fold higher than R-enantiomer | - | nih.gov |
Pharmacokinetic Investigations Utilizing Omeprazole D3
Evaluation of Brain and Plasma Pharmacokinetics
The use of Omeprazole-d3 (B1163416) has been particularly valuable in elucidating the distribution of Omeprazole (B731) between the systemic circulation and the central nervous system (CNS). nih.gov Studies involving the co-administration of Omeprazole and this compound in mice have enabled precise quantification and metabolite identification in both brain and plasma samples. mdpi.comnih.govresearchgate.net This dual-tracer approach helps distinguish drug-derived metabolites from endogenous molecules, a significant challenge in metabolomics research, especially within the complex matrix of the brain. researchgate.net
A critical parameter for assessing a drug's potential to act on the central nervous system is the brain-to-plasma partition coefficient (Kp), which quantifies its ability to cross the blood-brain barrier. mdpi.comresearchgate.net The Kp value is calculated from the ratio of the area under the concentration-time curve (AUC) in the brain to that in the plasma. researchgate.net
In a key study, the Kp of omeprazole was evaluated in mice following intravenous (IV), intraperitoneal (IP), and oral (p.o.) administration. mdpi.com The results confirmed that omeprazole is capable of penetrating the brain, yielding Kp values that, while modest, are within the range observed for some CNS-active drugs. mdpi.comresearchgate.net The intravenous route showed the highest brain penetration. mdpi.com
| Administration Route | Brain-to-Plasma Partition Coefficient (Kp) |
|---|---|
| Intravenous (IV) | 0.150 |
| Intraperitoneal (IP) | 0.068 |
| Oral (p.o.) | 0.064 |
Data sourced from a pharmacokinetic study in mice. mdpi.com
Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a cornerstone of pharmacokinetic analysis. Deuterated tracers like this compound are frequently used as internal standards in liquid chromatography-mass spectrometry (LC-MS) methods to ensure accurate quantification for bioavailability and bioequivalence studies. mdpi.comnih.gov
Beyond its use as an analytical standard, the administration of labeled compounds helps in determining fundamental pharmacokinetic parameters. For instance, studies in mice have measured the absolute bioavailability of omeprazole following different routes of administration, providing insight into its absorption characteristics. mdpi.com The oral bioavailability was found to be considerably lower than that of the intraperitoneal route, reflecting factors such as first-pass metabolism. mdpi.comnih.gov
| Administration Route | Average Bioavailability (%) |
|---|---|
| Intraperitoneal (IP) | 24.06% |
| Oral (p.o.) | 5.31% |
Data reflects the average bioavailability of omeprazole in mice. mdpi.com
Brain-to-Plasma Partition Coefficient (Kp) Determination
Impact of Deuteration on Pharmacokinetic Parameters
The substitution of hydrogen with deuterium (B1214612) can modify a drug's pharmacokinetic profile, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.govresearchgate.net This effect is most pronounced when the substitution occurs at a position on the molecule that is a primary site of metabolic breakdown. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions catalyzed by enzymes, particularly the cytochrome P450 (CYP) family. nih.gov
While direct, head-to-head studies comparing the full pharmacokinetic profiles of Omeprazole and this compound are not extensively detailed in available literature, the principles of DKIE provide a strong basis for anticipated differences. Omeprazole is primarily metabolized by CYP2C19 and CYP3A4. probes-drugs.org The deuteration in this compound is on a methoxy (B1213986) group, a known site of metabolic activity. researchgate.net
This substitution is expected to slow the rate of metabolism. A slower metabolism can lead to:
Increased plasma exposure (AUC): The drug remains in the body for a longer period before being eliminated.
Longer elimination half-life: It takes more time for the plasma concentration of the drug to reduce by half.
Reduced clearance: The rate at which the drug is removed from the body is decreased. nih.gov
This principle has been demonstrated with other drugs. For example, deuterated clopidogrel (B1663587) was found to be less susceptible than standard clopidogrel to metabolic inhibition when co-administered with omeprazole, a competitive inhibitor of CYP2C19. nih.gov This suggests the deuterated form was metabolized more slowly, mitigating the drug-drug interaction. nih.gov Therefore, it is scientifically reasonable to predict that this compound would exhibit a longer half-life and greater systemic exposure compared to its non-deuterated counterpart.
Assessment of Excretion Pathways Using Labeled Compounds
Understanding how a drug and its metabolites are eliminated from the body is crucial for a complete pharmacokinetic profile. Stable isotope-labeled compounds like this compound are invaluable for tracing these pathways. researchgate.net By administering a 1:1 mixture of Omeprazole and this compound, researchers can readily identify drug-related metabolites in urine, feces, and plasma by searching for the characteristic mass difference of 3 daltons between the labeled and unlabeled molecules. nih.govmdpi.com
Studies have shown that omeprazole is extensively metabolized, with approximately 77% of a dose being excreted in the urine as at least six different metabolites, and the remainder found in feces, which points to significant biliary excretion. probes-drugs.org The primary metabolites identified in plasma include 5-hydroxyomeprazole and omeprazole sulfone. probes-drugs.org
The use of this compound has facilitated the identification of a much broader range of metabolites. In one comprehensive study, a total of seventeen metabolites were detected across plasma and brain samples, with profiles differing based on the route of administration. mdpi.comresearchgate.net This detailed metabolic mapping, made possible by the stable isotope label, provides a deeper understanding of the disposition and elimination of omeprazole. mdpi.com
Mechanistic Research and Advanced Applications of Omeprazole D3
Investigation of Drug-Drug Interactions
The potential for drug-drug interactions (DDIs) is a significant consideration in clinical practice, particularly for drugs like omeprazole (B731) that are metabolized by the polymorphic cytochrome P450 (CYP) enzyme system. hres.cahres.ca Omeprazole-d3 (B1163416) has been instrumental in dissecting these complex interactions at a mechanistic level.
Cytochrome P450 Inhibition Studies
Omeprazole is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4. hres.cadrugbank.com It is not only a substrate but also an inhibitor of CYP2C19, creating a potential for interactions with other drugs cleared by this enzyme. hres.camedchemexpress.commdpi.com In vitro studies using human liver microsomes have shown that omeprazole competitively inhibits CYP2C19 with a Ki value ranging from 2 to 6 μM. medchemexpress.comdrugbank.com
The use of deuterated compounds like this compound in metabolic studies allows for precise tracking and quantification of the parent drug and its metabolites, aiding in the characterization of enzyme inhibition. researchgate.net Research has demonstrated that omeprazole and some of its metabolites are time-dependent inhibitors of both CYP2C19 and CYP3A4. drugbank.com This mechanism-based inhibition can lead to a more profound and lasting interaction than competitive inhibition alone. mdpi.com The characterization of metabolites is crucial, as they can contribute significantly (30-63%) to the in vivo interactions with CYP2C19 and CYP3A4. drugbank.com
A comparative study of various PPIs revealed that lansoprazole (B1674482) is the most potent in vitro inhibitor of CYP2C19, followed by omeprazole. drugbank.com The inhibitory potential of omeprazole is a key factor in its DDI profile. researchgate.net
Interactions with Other Concomitant Medications
The clinical significance of omeprazole's CYP2C19 inhibition is most prominently discussed in the context of its interaction with the antiplatelet drug clopidogrel (B1663587). va.govjacc.org Clopidogrel is a prodrug that requires activation by CYP2C19 to its active metabolite. va.govjacc.org Co-administration with omeprazole, a CYP2C19 inhibitor, can reduce the conversion of clopidogrel to its active form, potentially diminishing its antiplatelet effect. va.govmedsafe.govt.nz This interaction has led to recommendations to avoid the concomitant use of clopidogrel with omeprazole and esomeprazole (B1671258). va.govmedsafe.govt.nzwww.gov.uk
Beyond clopidogrel, omeprazole can interact with a range of other medications. www.nhs.ukgoodrx.comdroracle.ai These interactions are often a result of omeprazole's influence on the CYP450 system or its effect on gastric pH, which can alter the absorption of other drugs. nih.gov
Table 1: Selected Drug Interactions with Omeprazole
| Interacting Drug/Class | Mechanism of Interaction | Potential Clinical Consequence |
|---|---|---|
| Clopidogrel | Inhibition of CYP2C19-mediated activation of clopidogrel. va.govjacc.orgpharmacytimes.com | Reduced antiplatelet effect. va.govmedsafe.govt.nz |
| Warfarin | Potential for increased INR and prothrombin time. droracle.ai | Increased risk of bleeding. droracle.ai |
| Methotrexate (B535133) | May increase and prolong serum concentrations of methotrexate. droracle.ainih.gov | Potential for methotrexate toxicity. droracle.ai |
| Certain Antiretrovirals (e.g., Rilpivirine, Atazanavir) | Decreased absorption due to increased gastric pH. hres.cagoodrx.comdroracle.ai | Loss of therapeutic effect. hres.cahres.ca |
| Tacrolimus (B1663567) | Inhibition of CYP3A4-mediated metabolism. nih.gov | Increased tacrolimus levels and potential for toxicity. goodrx.com |
| Phenytoin (B1677684) | Inhibition of CYP2C19-mediated metabolism. researchgate.netgoodrx.com | Increased phenytoin levels and potential for side effects. goodrx.com |
| Diazepam | Inhibition of CYP2C19-mediated metabolism. nih.gov | Potential for diazepam toxicity. nih.gov |
| Cilostazol | Potential for interaction. www.nhs.uk | Not specified. |
| Antifungal agents (e.g., ketoconazole, itraconazole) | Decreased absorption due to increased gastric pH. www.nhs.uknih.gov | Reduced efficacy of the antifungal. |
| Digoxin (B3395198) | Potential for increased digoxin levels. www.nhs.ukdroracle.ai | Increased risk of digoxin toxicity. |
| St. John's Wort | Induction of CYP2C19 or CYP3A4. hres.cahres.cawww.nhs.uk | Decreased omeprazole serum levels. hres.cahres.ca |
Role in Neuroinflammation and Central Nervous System (CNS) Studies
Recent research has begun to explore the potential effects of omeprazole and its metabolites on the central nervous system, particularly in the context of neuroinflammation. nih.govmdpi.comresearchgate.net Neuroinflammation is increasingly recognized as a key factor in the pathogenesis of degenerative CNS diseases. nih.govmdpi.comnajah.edu
Exploration of Omeprazole Metabolites in Brain
The use of this compound has been pivotal in studying the penetration of omeprazole and its metabolites into the brain. nih.govmdpi.com By co-administering omeprazole and this compound to mice, researchers have been able to identify and track metabolites within the brain and plasma. nih.govmdpi.com These studies have confirmed that omeprazole and its metabolites can cross the blood-brain barrier, although the levels in the brain are generally low to moderate. tandfonline.comnih.gov
A study utilizing a stable isotope ratio-patterning liquid chromatography-mass spectrometric method identified seventeen different metabolites of omeprazole in mouse brain and plasma. nih.govmdpi.com The profile of these metabolites varied depending on the route of administration and the biological matrix (brain vs. plasma). nih.govmdpi.com The brain-to-plasma partition coefficient (Kp) was also evaluated, providing quantitative data on the extent of CNS penetration. nih.govmdpi.com Another study in rats determined the blood-to-brain distribution coefficient to be 0.15, indicating that up to 15% of an intravenous dose could reach the CNS. researchgate.net
CNS-Related Biological Effects of Omeprazole and its Metabolites
While omeprazole's primary action is on gastric acid secretion, emerging evidence suggests it may also possess anti-inflammatory properties. nih.govmdpi.comresearchgate.net These effects are thought to be relevant to the CNS, where neuroinflammation is a key pathological process. najah.eduresearchgate.net
Omeprazole has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. najah.eduresearchgate.net It may also mitigate oxidative stress by increasing the activity of antioxidant enzymes. najah.eduresearchgate.net The anti-inflammatory effects of omeprazole may be mediated through the interruption of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). najah.eduresearchgate.net Although the direct effects of omeprazole metabolites on neuroinflammation are still under investigation, their presence in the brain suggests they could play a role in the observed CNS-related biological effects. mdpi.com
Research on this compound in Specific Biological Contexts
The application of deuterated compounds like this compound is a cornerstone of modern metabolic research. acs.org This stable isotope labeling technique allows for the precise tracing of metabolic pathways, the identification of new metabolites, and the study of pharmacokinetic properties without the use of radioactive materials.
The use of this compound as an internal standard is crucial for the accurate quantification of omeprazole in biological samples via GC- or LC-MS. caymanchem.com This is essential for pharmacokinetic studies and for understanding the disposition of the drug. acs.org By providing a clear and unambiguous signal in mass spectrometry, deuterated standards improve the reliability and accuracy of analytical data. researchgate.net The development of deuterated compounds has provided a powerful tool for a wide range of biological and pharmacological research, enabling a deeper understanding of drug metabolism and action. informaticsjournals.co.in
Exosome Inhibition Studies
This compound, as a stable isotope-labeled analog of omeprazole, serves as a critical internal standard for the quantification of its parent compound in complex biological matrices during mechanistic studies. Research into the non-deuterated form, omeprazole, has identified it as an inhibitor of exosomes, which are extracellular vesicles involved in intercellular communication and the progression of various pathologies, including cancer. medchemexpress.commedchemexpress.commedchemexpress.com
Proton pump inhibitors (PPIs) like omeprazole are utilized as pharmacological tools to block the uptake and release of exosomes. spandidos-publications.commdpi.com The mechanisms underlying this inhibition are multifaceted. One proposed mechanism involves the inhibition of vacuolar H+-ATPases, which impairs the release of acidic vesicles from tumor cells. medchemexpress.combmj.com Another key target is the neutral sphingomyelinase (N-SMase), an enzyme involved in the biogenesis and release of exosomes. medchemexpress.commedchemexpress.com Omeprazole has been identified as a potent, brain-penetrant N-SMase inhibitor. medchemexpress.commedchemexpress.com
Studies have also investigated omeprazole's role in preventing the uptake of exosomes by recipient cells. It is thought to inhibit the direct fusion of the exosome membrane with the plasma membrane of the target cell. spandidos-publications.com For instance, one study observed that omeprazole dose-dependently attenuated the uptake of multiple myeloma cell-derived exosomes by bone marrow stromal cells (BMSCs). spandidos-publications.com A concentration of 1 mM omeprazole resulted in a significant 70% decrease in the mean fluorescence intensity, indicating strong inhibition of exosome uptake. spandidos-publications.com However, the same study noted that this inhibition might be linked to impaired cell viability at higher concentrations, suggesting that the effect could be secondary to cytotoxicity rather than a direct inhibition of membrane fusion. spandidos-publications.com
The exploration of these mechanisms is fundamental to understanding how exosome-mediated signaling can be modulated, with potential applications in reversing chemoresistance in cancers. mdpi.com
Table 1: Investigated Mechanisms of Omeprazole in Exosome Inhibition
| Mechanism of Action | Target | Effect | Research Context | Citation |
|---|---|---|---|---|
| Inhibition of Exosome Release | Vacuolar H+-ATPases (V-H+-ATPases) | Blocks the release of exosomes. | General exosome inhibition, Cancer research | medchemexpress.combmj.com |
| Inhibition of Exosome Release | Neutral Sphingomyelinase (N-SMase) | Reduces exosome biogenesis and release. | General exosome inhibition | medchemexpress.commedchemexpress.com |
| Inhibition of Exosome Uptake | Membrane Fusion | Prevents fusion of exosome and cell membranes. | Multiple Myeloma | spandidos-publications.com |
Investigation of Anti-bacterial Properties with Deuterated Analogs
The parent compound, omeprazole, has demonstrated in-vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, most notably Helicobacter pylori. medchemexpress.com The investigation into deuterated analogs like this compound is driven by the principle that deuterium (B1214612) substitution can favorably alter a drug's metabolic stability and pharmacokinetic profile, potentially enhancing its therapeutic effects. medchemexpress.comuobaghdad.edu.iq While studies directly comparing the antibacterial efficacy of this compound to omeprazole are not detailed in the available literature, research on other deuterated antibiotics has shown improved activity, providing a strong rationale for such investigations. uobaghdad.edu.iq
The antibacterial action of omeprazole is highly dependent on environmental conditions, particularly pH. nih.govnih.gov At a low pH, omeprazole is converted to its active sulfenamide (B3320178) form. nih.govnih.gov This active metabolite is highly reactive and exhibits broad-spectrum, non-selective bactericidal activity by covalently binding to a wide array of bacterial proteins. nih.govnih.gov A study using 3H-labeled omeprazole confirmed this covalent binding to proteins in both H. pylori and other bacteria, with the binding being enhanced 15-fold at pH 5 compared to pH 7. nih.govnih.gov
Conversely, in a neutral pH environment (pH 7) supplemented with fetal calf serum, the antibacterial action of omeprazole becomes more selective for Helicobacter species. nih.govnih.gov Under these conditions, the minimum bactericidal concentrations (MBCs) for Helicobacter spp. were in the range of 32 to 64 µg/mL. nih.govnih.gov It was also determined that the urease enzyme of H. pylori is not the primary lethal target of omeprazole's antibacterial action. nih.govnih.gov
The use of this compound as a stable isotope-labeled internal standard is crucial for pharmacokinetic and metabolic studies that aim to compare the antibacterial potency and disposition of deuterated versus non-deuterated omeprazole. caymanchem.com
Table 2: Summary of In-Vitro Antibacterial Activity of Omeprazole
| Bacterial Type | Key Findings | Test Conditions | Citation |
|---|---|---|---|
| Helicobacter pylori | Susceptible to omeprazole; MBCs of 32-64 µg/mL. | Brucella broth at pH 7 with 10% fetal calf serum. | nih.govnih.gov |
| Helicobacter pylori | Urease is not the lethal target of omeprazole. | Comparison of wild-type and isogenic urease-deficient mutants. | nih.govnih.gov |
| Gram-positive cocci | Dose-related permanent growth inhibition. | Bacterial growth curves with 100-300 mg/L omeprazole. | |
| Gram-negative bacilli | Reduced and temporary growth inhibition. | Bacterial growth curves with 100-300 mg/L omeprazole. |
Future Directions and Research Opportunities
Development of Deuterated Analogs for Other PPIs
The successful application of deuterium (B1214612) substitution in modifying the pharmacokinetic profiles of various drugs has spurred interest in developing deuterated analogs of other proton pump inhibitors (PPIs). researchgate.netresearchgate.net The "deuterium switch" approach, where hydrogen atoms at sites of metabolic activity are replaced with deuterium, can lead to drugs with improved metabolic stability, longer half-lives, and potentially better safety profiles. researchgate.netresearchgate.net This strategy is particularly relevant for PPIs, which are primarily metabolized by the cytochrome P450 (CYP) enzyme system, notably CYP2C19 and CYP3A4. nih.govpharmgkb.org
Research has shown that the metabolism of omeprazole (B731) is stereoselective, with the S-enantiomer (esomeprazole) being metabolized more slowly than the R-enantiomer. pharmgkb.orgacs.org Deuteration can further slow this metabolism, potentially reducing inter-individual variability in drug response linked to CYP2C19 genetic polymorphisms. A patent has been filed for isotopically substituted PPIs, indicating active research and commercial interest in this area. google.com The development of deuterated versions of other widely used PPIs, such as lansoprazole (B1674482), pantoprazole, and rabeprazole, could offer new therapeutic options with enhanced pharmacokinetic properties. medchemexpress.com This approach is part of a growing trend in the pharmaceutical industry, with several deuterated drugs having received regulatory approval and many more in clinical development. globenewswire.comacs.orgnih.gov For instance, a study on deuterated clopidogrel (B1663587), a drug often co-prescribed with PPIs, showed that deuteration reduced the negative drug-drug interaction with omeprazole, which occurs due to competitive inhibition of CYP2C19. nih.gov
Table 1: Key Proton Pump Inhibitors and Potential for Deuteration
| Proton Pump Inhibitor | Primary Metabolizing Enzymes | Potential Benefit of Deuteration |
|---|---|---|
| Omeprazole | CYP2C19, CYP3A4 nih.govpharmgkb.org | Improved metabolic stability, reduced impact of CYP2C19 polymorphism. researchgate.netacs.org |
| Esomeprazole (B1671258) | CYP2C19, CYP3A4 pharmgkb.org | Enhanced plasma concentration and duration of action. pharmgkb.orgacs.org |
| Lansoprazole | CYP2C19, CYP3A4 medchemexpress.com | Potentially slower metabolism and extended half-life. medchemexpress.com |
| Pantoprazole | CYP2C19, CYP3A4 medchemexpress.com | Increased metabolic stability. medchemexpress.com |
Advanced Computational Modeling for Deuterated Compound Interactions
Advanced computational modeling plays a crucial role in modern drug design, and its application to deuterated compounds is a rapidly advancing field. alfa-chemistry.com These computational tools allow researchers to predict and understand the effects of deuterium substitution on a molecule's properties and its interactions with biological targets. alfa-chemistry.complos.org
Key applications of computational modeling for deuterated compounds include:
Pharmacokinetic Simulations: Models can predict how deuteration will affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. alfa-chemistry.com This allows for the virtual screening of different deuteration sites to identify the most promising candidates before undertaking expensive and time-consuming synthesis. alfa-chemistry.com
Molecular Dynamics Studies: These simulations provide insights into how the increased mass of deuterium affects bond strength, molecular stability, and the dynamics of drug-receptor interactions. alfa-chemistry.complos.org By understanding these subtle changes, scientists can better predict the impact on binding affinity and efficacy.
Quantum-Chemical Calculations: These methods can be used to study the quantum nature of drug-receptor interactions. plos.org For example, a combined experimental and computational study on the binding of deuterated histamine (B1213489) to its receptor demonstrated that deuteration could alter the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect, thereby changing binding affinities. plos.org Such studies provide a deeper, more fundamental understanding of the kinetic isotope effect.
The integration of computational modeling with experimental techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) offers a powerful approach for studying protein-drug interactions. nih.govresearchgate.net DXMS measures the rate of exchange of backbone amide hydrogens with deuterium from the solvent, providing information about protein conformation and dynamics. nih.gov This experimental data can guide and validate computational models, leading to a more accurate picture of how a deuterated ligand binds to its target. nih.govresearchgate.net
Expansion of Stable Isotope Labeling in Quantitative Proteomics and Metabolomics
The use of stable isotope-labeled compounds, including deuterated molecules like Omeprazole-d3 (B1163416), is fundamental to quantitative proteomics and metabolomics. symeres.comresearchgate.netsigmaaldrich.com These techniques are essential for understanding complex biological systems, identifying biomarkers, and elucidating metabolic pathways. symeres.comsigmaaldrich.comlucerna-chem.ch
In quantitative proteomics , stable isotope labeling allows for the accurate comparison of protein abundance between different samples. researchgate.netsigmaaldrich.comisotope.com Methods like stable isotope labeling by amino acids in cell culture (SILAC), isotope-coded affinity tags (ICAT), and stable isotope dimethyl labeling are widely used. researchgate.netisotope.com In these approaches, proteins from different states (e.g., healthy vs. diseased) are differentially labeled with light and heavy isotopes. sigmaaldrich.com When the samples are mixed and analyzed by mass spectrometry, the relative abundance of the proteins can be determined by comparing the signal intensities of the isotopically distinct peptide pairs. researchgate.net
In metabolomics , stable isotope tracers like deuterium-labeled compounds are used to track the fate of molecules through metabolic pathways. symeres.comlucerna-chem.ch For example, co-administering a drug with its stable isotope-labeled counterpart (like Omeprazole and this compound) is a powerful strategy for identifying metabolites. semanticscholar.orgnih.gov Any detected compound that shows the characteristic mass shift of the isotope label can be confidently identified as a drug-related metabolite, which is particularly useful for distinguishing drug metabolites from complex endogenous background signals in matrices like brain tissue. semanticscholar.orgnih.gov This approach has been used to identify novel metabolites of omeprazole in mouse brain and plasma. semanticscholar.orgnih.gov The growing demand for deuterated compounds in these research areas is expected to drive further innovation in both analytical techniques and the synthesis of novel labeled reagents. wiseguyreports.com
Table 2: Applications of Stable Isotope Labeling in Biomedical Research
| Research Area | Technique/Application | Role of Deuterated Compounds (e.g., this compound) |
|---|---|---|
| Drug Metabolism | Metabolite Identification | Used as tracers to confidently identify drug-derived metabolites in complex biological samples. lucerna-chem.chsemanticscholar.orgnih.gov |
| Pharmacokinetics | Internal Standards | Serve as ideal internal standards for accurate quantification of the parent drug in bioanalytical methods (LC-MS). caymanchem.comclearsynth.comspringermedizin.de |
| Quantitative Proteomics | Differential Labeling (e.g., Dimethyl Labeling) | Incorporated into peptides to create mass tags for relative and absolute quantification of proteins. researchgate.netsigmaaldrich.comisotope.com |
| Metabolomics | Metabolic Flux Analysis | Used as tracers to follow the flow of atoms through metabolic pathways, providing insights into cellular metabolism. symeres.comresearchgate.net |
| Structural Biology | Hydrogen/Deuterium Exchange MS (DXMS) | Used to probe protein structure, dynamics, and ligand binding by monitoring the exchange of hydrogen for deuterium. nih.govresearchgate.net |
Q & A
Advanced Research Question
- Accelerated Stability Testing : Expose both compounds to pH 1–10 buffers at 40°C/75% RH, sampling at intervals (0, 1, 3, 7 days).
- Degradation Kinetics : Use first-order kinetics models to compare half-lives.
- Analytical Validation : Employ LC-MS/MS to quantify degradation products (e.g., omeprazole sulfone) and confirm deuterium retention post-stress .
What are the analytical challenges in quantifying this compound in biological matrices, and how can they be methodologically addressed?
Advanced Research Question
Challenges include ion suppression in LC-MS and cross-talk with endogenous metabolites. Solutions:
- Matrix-Matched Calibration : Use blank plasma spiked with this compound to calibrate recovery rates.
- Isotopic Dilution : Optimize deuterium labeling positions to avoid metabolic exchange (e.g., avoid labile hydrogen sites) .
- Cross-Validation : Compare results with orthogonal techniques like immunoassays to rule out false positives .
How can researchers resolve contradictions in reported metabolic pathways of omeprazole when using deuterated analogs like this compound?
Advanced Research Question
Discrepancies often arise from interspecies differences (e.g., human vs. rat CYP450 isoforms) or in vitro vs. in vivo models. Strategies:
- Intersystem Extrapolation Factors (ISEFs) : Adjust for enzyme activity differences using hepatocyte or microsomal models .
- Tracer Studies : Co-administer this compound with unlabeled drug to track metabolic flux via LC-MS/MS .
Which preformulation parameters are most critical for ensuring the compatibility of this compound in solid dosage formulations?
Basic Research Question
Key parameters include:
- Hygroscopicity : Assess weight gain under 25°C/60% RH.
- Compatibility Excipients : Screen via differential scanning calorimetry (DSC) for interactions (e.g., with magnesium stearate).
- Photostability : Conduct ICH Q1B testing to evaluate degradation under UV light .
What statistical approaches are recommended for analyzing data from studies using deuterated compounds like this compound?
Advanced Research Question
- Mixed-Effects Models : Account for batch-to-batch variability in isotopic purity.
- Bland-Altman Plots : Compare LC-MS results with and without isotopic correction.
- Power Analysis : Ensure sample sizes are sufficient to detect ≤10% differences in metabolic rates .
How can researchers validate the use of this compound as an internal standard in regulatory-compliant bioanalytical assays?
Advanced Research Question
Follow FDA/EMA guidelines:
- Selectivity : Test against 6+ individual plasma lots.
- Carryover Assessment : Inject high-concentration samples followed by blanks.
- Stability Documentation : Include freeze-thaw, short-term (24h), and long-term (-80°C) stability data .
What methodologies are employed to confirm the absence of deuterium/hydrogen exchange in this compound during in vitro metabolic assays?
Advanced Research Question
- High-Resolution LC-MS : Monitor for mass shifts indicating deuterium loss.
- Isotope Ratio Monitoring : Compare ratios pre- and post-incubation with liver microsomes.
- Control Experiments : Use stable isotopologues (e.g., carbon-13 labeled) to distinguish exchange from metabolic cleavage .
How do regulatory requirements impact the use of this compound in preclinical studies for generic drug development?
Advanced Research Question
Regulatory agencies require:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
